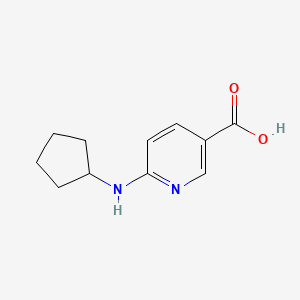

6-(Cyclopentylamino)nicotinic acid

Description

6-(Cyclopentylamino)nicotinic acid (IUPAC name: 6-(cyclopentylamino)pyridine-3-carboxylic acid) is a nicotinic acid derivative with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.245 g/mol . It features a pyridine-3-carboxylic acid backbone substituted at the 6-position with a cyclopentylamino group.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

6-(cyclopentylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13)(H,14,15) |

InChI Key |

NTZIBYIWQQIOAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinic Acid Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 6-(cyclopentylamino)nicotinic acid with its analogs:

Key Observations :

- The cyclopentylamino group in 6-(cyclopententylamino)nicotinic acid introduces significant steric bulk compared to smaller substituents like chloro or hydroxy groups. This may enhance receptor binding specificity, particularly in GPCR interactions .

- 6-CNA and its ester derivatives (e.g., methyl 6-chloronicotinate ) are widely used in agrochemicals due to their stability and bioactivity against pests .

- Hydroxy and trifluoromethyl substituents alter electronic properties, influencing reactivity and solubility. For example, 6-hydroxynicotinic acid participates in bacterial metabolic pathways via oxidative decarboxylation , while trifluoromethyl groups enhance lipophilicity and target binding in antiviral compounds .

GPCR Modulation

This compound is predicted to interact with GPCRs (e.g., GPCR-EXP P49019), likely due to its hydrogen-bonding capacity (2 donors, 4 acceptors) and cyclopentyl group, which mimics natural ligand conformations . In contrast, 6-CNA lacks the amino group necessary for receptor interactions, limiting its use to non-therapeutic applications .

Antiviral Activity

2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives inhibit HIV-1 reverse transcriptase (RT) by chelating Mg²⁺ ions in the RNase H active site . The trifluoromethyl group enhances binding affinity compared to the cyclopentylamino group, which lacks electronegative substituents for metal coordination .

Metabolic Pathways

6-Hydroxynicotinic acid is a key intermediate in nicotinic acid degradation by Bacillus species, undergoing oxidative decarboxylation to form dihydroxypyridine derivatives . This pathway is absent in this compound due to steric hindrance from the cyclopentyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.